N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide
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Overview
Description
N-(3S)-1-Azabicyclo[222]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Functionalization: Subsequent functionalization of the bicyclic core is achieved through various organic reactions, such as halogenation, hydroxylation, and amination.
Coupling with naphthalene derivative: The final step involves coupling the functionalized bicyclic core with a naphthalene derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide analogs: Compounds with similar bicyclic structures but different functional groups.
Other bicyclic compounds: Such as tropane alkaloids, which share the bicyclic core but have different substituents and biological activities.
Uniqueness
This compound stands out due to its unique combination of a bicyclic core and a naphthalene moiety, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Biological Activity
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-naphthalenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications in drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C18H24N2O, with a molecular weight of 284.4 g/mol. The compound is characterized by the presence of both azabicyclo and naphthalene moieties, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H24N2O |
Molecular Weight | 284.4 g/mol |
Melting Point | 260°C |
Solubility | Slightly soluble in methanol and water |
Appearance | White to off-white powder |
This compound has been studied for its role as a serotonin receptor antagonist . Specifically, it acts on the 5-HT_3 receptor, which is crucial in various physiological processes including mood regulation and gastrointestinal function. This antagonistic action is particularly relevant in the context of antiemetic therapy .
Pharmacological Studies
- Antiemetic Activity : Research indicates that derivatives of this compound exhibit significant antiemetic properties, making them potential candidates for treating nausea and vomiting associated with chemotherapy .
- Neuropharmacological Effects : Studies have demonstrated that the compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Case Studies :
Toxicological Profile
The compound's safety profile has been assessed through various toxicity studies. It is classified as an irritant, necessitating careful handling during synthesis and application .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler azabicyclo compounds. Key steps include:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to construct the azabicyclo framework.
- Introduction of Functional Groups : Selective functionalization to incorporate the naphthalene moiety.
- Final Coupling Reactions : Employing coupling agents to form the final carboxamide structure.
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydronaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h2-3,5-7,14,17H,1,4,8-12H2,(H,19,21)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSITMMKDCXIF-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)NC3CN4CCC3CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)N[C@@H]3CN4CCC3CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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